molecular formula C8H12O3 B1627476 Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 57987-84-5

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B1627476
CAS No.: 57987-84-5
M. Wt: 156.18 g/mol
InChI Key: GPYBLZCROOSNOX-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is an organic compound with the molecular formula C8H12O3. It belongs to the class of pyran derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a pyran ring structure with a methyl group and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of sodium methylate under reflux conditions. The reaction is carried out in an alcoholic solvent, typically methanol, and requires a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation and recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The pyran ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is unique due to its combination of a pyran ring with a carboxylate ester group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6-7(8(9)10-2)4-3-5-11-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYBLZCROOSNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555694
Record name Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-84-5
Record name Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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